molecular formula C12H10FN3O2S B2509998 N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide CAS No. 368889-67-2

N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2509998
CAS No.: 368889-67-2
M. Wt: 279.29
InChI Key: KYLUZUQBTDQGCM-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is a synthetic compound characterized by the presence of a fluorobenzyl group and a thiazolyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzyl or thiazolyl derivatives .

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the thiazolyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is unique due to its specific combination of a fluorobenzyl group and a thiazolyl group attached to an oxalamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c13-9-3-1-8(2-4-9)7-15-10(17)11(18)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLUZUQBTDQGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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